N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as IMPY, is a small molecule that has gained attention in the scientific community due to its potential use as a diagnostic tool for Alzheimer's disease. This compound has been shown to selectively bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for imaging these plaques in vivo.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide involves its selective binding to amyloid-beta plaques. Amyloid-beta plaques are composed of misfolded proteins that accumulate in the brain of patients with Alzheimer's disease. This compound binds specifically to these plaques, allowing for their detection through imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not appear to have any significant biochemical or physiological effects in animal models or human patients. However, further studies are needed to fully evaluate the safety profile of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for amyloid-beta plaques. This allows for accurate detection of these plaques, which is important for studying the pathology of Alzheimer's disease. However, one limitation of using this compound is its relatively short half-life, which may limit its use in longitudinal studies.
Future Directions
There are several future directions for research on N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide. One area of focus is the development of new imaging techniques that can improve the sensitivity and specificity of this compound imaging. Another area of focus is the evaluation of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully evaluate the safety profile of this compound and its potential use in human patients.
Scientific Research Applications
N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in imaging amyloid-beta plaques in vivo. In preclinical studies, this compound has been shown to selectively bind to amyloid-beta plaques and has been used to image these plaques in animal models of Alzheimer's disease. Clinical studies have also been conducted to evaluate the use of this compound in human patients with Alzheimer's disease. These studies have shown that this compound imaging can accurately detect amyloid-beta plaques in the brain, making it a promising diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
N-(4-iodophenyl)-4-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-21(19,20)17-13-6-2-10(3-7-13)14(18)16-12-8-4-11(15)5-9-12/h2-9,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDONZSNDXFDOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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